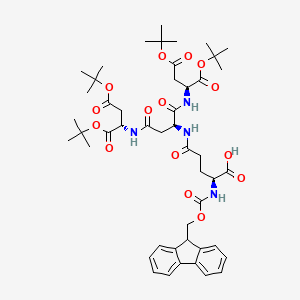

Fmoc-Glu(AspG2)-OH

Descripción

Propiedades

IUPAC Name |

(2S)-5-[[(2S)-1,4-bis[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N4O15/c1-45(2,3)64-38(55)24-34(42(60)66-47(7,8)9)50-37(54)23-33(40(57)51-35(43(61)67-48(10,11)12)25-39(56)65-46(4,5)6)49-36(53)22-21-32(41(58)59)52-44(62)63-26-31-29-19-15-13-17-27(29)28-18-14-16-20-30(28)31/h13-20,31-35H,21-26H2,1-12H3,(H,49,53)(H,50,54)(H,51,57)(H,52,62)(H,58,59)/t32-,33-,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPCCTBIZKLYMX-BBACVFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N4O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Fmoc Glutamic Acid Analogues

General Synthetic Routes for Nα-Fmoc-Protected Glutamic Acid Derivatives

The foundational step in synthesizing complex glutamic acid analogues is the preparation of the Nα-Fmoc protected scaffold. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and the mild, non-acidolytic conditions required for its removal, typically using a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). ug.edu.plaltabioscience.comsigmaaldrich.com This orthogonality is crucial, as it allows the Fmoc group to be removed without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin. altabioscience.comiris-biotech.de

The standard synthesis of an Nα-Fmoc protected glutamic acid derivative begins with the protection of the α-amino group of glutamic acid. To prevent unwanted reactions at the two carboxylic acid functions, a derivative of glutamic acid with pre-protected carboxyl groups is often used. A common strategy involves using glutamic acid where the side-chain (γ-carboxyl) is protected as a tert-butyl (tBu) ester, yielding Fmoc-Glu(OtBu)-OH. google.com The synthesis generally proceeds by reacting the glutamic acid derivative with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate), under basic aqueous conditions. ug.edu.pl The resulting Fmoc-amino acid is then isolated and purified.

For more complex side-chain modifications, such as that in Fmoc-Glu(AspG2)-OH, a different strategy using orthogonal protecting groups on the γ-carboxyl group is required, which is discussed in section 2.2.2.

Advanced Chemical Synthesis Protocols for Fmoc-Glu(AspG2)-OH

The synthesis of Fmoc-Glu(AspG2)-OH is a multi-step process that involves the initial synthesis of the side-chain peptide, the preparation of the glutamic acid scaffold, and the final coupling of the two moieties.

The synthesis would logically proceed in two main stages:

Synthesis of the Asp-Gly-Gly Peptide: The protected tripeptide H-Asp(OtBu)-Gly-Gly-OR (where R is a suitable protecting group like methyl or ethyl) would be synthesized first, likely using solution-phase or solid-phase peptide synthesis. The aspartic acid side chain is protected as a tBu ester to prevent its participation in subsequent reactions.

Coupling to Glutamic Acid: An orthogonally protected glutamic acid derivative, such as Fmoc-Glu(OAll)-OH, is selected. The allyl group is removed to expose the free γ-carboxyl group. The pre-made Asp-Gly-Gly peptide is then coupled to this site.

This crucial coupling step requires the activation of the γ-carboxyl group of the glutamic acid derivative. Due to the steric bulk of the incoming peptide, efficient coupling reagents are necessary to drive the reaction to completion and minimize side reactions like racemization. wikipedia.org

| Coupling Reagent | Full Name | Class | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, fast coupling, often used for difficult couplings. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | A common and effective coupling reagent. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) Salt | Particularly effective for sterically hindered couplings and reducing racemization. wikipedia.org |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole (B26582) | Carbodiimide/Additive | A classic, cost-effective combination that forms an active ester with HOBt to improve efficiency and suppress racemization. americanpeptidesociety.orgbachem.com |

This table lists common coupling reagents used in peptide synthesis that would be suitable for the derivatization of the glutamic acid side chain.

Optimization of this step involves adjusting the stoichiometry of the reactants, reaction time, and temperature to ensure complete coupling to the sterically hindered side chain.

The final crude product of the synthesis of Fmoc-Glu(AspG2)-OH will inevitably contain unreacted starting materials, reagents, and side products. A robust purification strategy is therefore essential to isolate the target compound with high purity.

Work-up and Extraction: Following the coupling reaction, a standard aqueous work-up is typically performed to remove water-soluble impurities and excess reagents. This involves partitioning the product between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous phase, sometimes with mild acid or base washes.

Precipitation/Crystallization: The crude product can sometimes be enriched by precipitation from the organic solvent by adding a non-solvent like hexane (B92381) or diethyl ether, or through crystallization if the compound is amenable. uci.edu

Flash Column Chromatography: For larger scale purifications or to remove major impurities, flash chromatography on a silica (B1680970) gel column is a common technique. ajpamc.com The polarity of the solvent system is optimized to achieve separation of the product from less polar or more polar impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving the highest purity required for subsequent peptide synthesis, RP-HPLC is the method of choice. wikipedia.orguci.edu Given the complex, peptide-like nature of Fmoc-Glu(AspG2)-OH, a C18 column with a gradient of water and acetonitrile (B52724) (both typically containing 0.1% TFA) would be employed. The conditions, such as the gradient slope and flow rate, must be carefully optimized to resolve the desired product from closely related impurities. thermofisher.com The purity of the collected fractions is then confirmed by analytical HPLC and mass spectrometry.

Development and Optimization of Coupling Reactions for Side-Chain Derivatization

Stereochemical Considerations and Control in the Synthesis of Fmoc-Glu(AspG2)-OH

The synthesis of complex, non-standard amino acid derivatives such as Fmoc-Glu(AspG2)-OH demands rigorous control over the stereochemistry at all chiral centers to ensure the synthesis of a single, desired stereoisomer. The inherent chirality of the constituent amino acids, glutamic acid and asparagine, necessitates synthetic strategies that preserve their stereochemical integrity throughout the multi-step process. The primary challenges in this regard are the prevention of racemization during amino acid activation and coupling, and the diastereoselective formation of the peptide bond.

The stereochemical purity of the final product is paramount, as different stereoisomers can exhibit vastly different biological activities and physicochemical properties. phenomenex.com In peptide synthesis, even minor levels of epimerization can lead to a mixture of diastereomers that are often difficult to separate, complicating purification and potentially compromising the utility of the final compound. peptide.com

Preservation of Starting Material Chirality

The foundation of stereochemical control in the synthesis of Fmoc-Glu(AspG2)-OH lies in the use of enantiomerically pure starting materials. Commercially available Fmoc-protected amino acids, such as Fmoc-L-Glu(OR)-OH and Fmoc-L-Asn(PG)-OH (where OR and PG represent side-chain protecting groups), are typically supplied with high enantiomeric purity, often exceeding 99.5% enantiomeric excess (ee). phenomenex.comwindows.net Verification of this purity is a critical first step and is commonly performed using chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comwindows.net

Table 1: Chiral Purity Analysis of Representative Fmoc-Amino Acids by Chiral HPLC

| Fmoc-Amino Acid Derivative | Chiral Stationary Phase | Mobile Phase | Enantiomeric Purity (% ee) | Reference |

| Fmoc-L-Glu(OtBu)-OH | Lux Cellulose-2 | 0.1% TFA in Acetonitrile/Water | > 99.0 | phenomenex.comwindows.net |

| Fmoc-L-Asp(OtBu)-OH | Lux Cellulose-2 | 0.1% TFA in Acetonitrile/Water | > 99.0 | phenomenex.comwindows.net |

| Fmoc-L-Asn(Trt)-OH | Lux Cellulose-3 | 0.1% TFA in Acetonitrile/Water | > 99.0 | phenomenex.comwindows.net |

| Fmoc-L-His(Trt)-OH | Lux Cellulose-2 | 0.1% TFA in Acetonitrile/Water | > 99.0 | phenomenex.comwindows.net |

This table presents typical data for analogous compounds, illustrating the high enantiomeric purity of commercially available starting materials, a crucial factor for the stereocontrolled synthesis of Fmoc-Glu(AspG2)-OH.

Control of Stereochemistry During Coupling

The most critical step for maintaining stereochemical integrity is the activation of the carboxylic acid group of one amino acid for coupling with the amino group of the other. peptide.com The activation process can lead to the formation of a highly reactive intermediate, such as an oxazolone (B7731731), which is prone to racemization at the α-carbon. peptide.comresearchgate.net The choice of coupling reagents, additives, solvents, and reaction temperature significantly influences the extent of racemization.

For the synthesis of a dipeptide-like structure such as Fmoc-Glu(AspG2)-OH, where the side chain of glutamic acid is modified with an asparagine moiety, the coupling strategy must be carefully selected. The use of urethane-based protecting groups like Fmoc is inherently designed to suppress racemization during activation and coupling. nih.gov

Key strategies to minimize racemization during the coupling step include:

Choice of Coupling Reagents: Reagents that promote rapid amide bond formation while minimizing the lifetime of the reactive intermediate are preferred. Carbodiimides (like DCC or DIC) in the presence of additives, or phosphonium and uronium/guanidinium salts (like HBTU, HATU, or HCTU) are commonly employed. nih.govacs.org The use of hindered amines, such as diisopropylethylamine (DIEA), as a base is common, but its concentration and the reaction temperature must be carefully controlled to limit epimerization. researchgate.net

Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are known to suppress racemization by forming less reactive, more stable active esters, thereby reducing the propensity for oxazolone formation. acs.orgresearchgate.net

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. researchgate.net Microwave-assisted peptide synthesis, while accelerating coupling, requires careful optimization of temperature and time to avoid increased epimerization. researchgate.net

Solvent Selection: The choice of solvent can influence the reaction kinetics and the stability of intermediates. Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard in solid-phase peptide synthesis. peptide.com

Table 2: Influence of Coupling Conditions on Racemization of Cysteine (A Representative Sensitive Amino Acid)

| Coupling Conditions | % D-Isomer Formed | Reference |

| HBTU/DIEA, 90°C (microwave) | 16.7% | researchgate.net |

| HCTU/Collidine, 50°C (microwave) | Minimized Racemization | researchgate.net |

This table illustrates the significant impact of coupling conditions on the stereochemical outcome for a racemization-prone amino acid. Similar considerations are essential for the synthesis of Fmoc-Glu(AspG2)-OH to ensure the chiral integrity of both the glutamic acid and asparagine components.

Diastereoselective Considerations

When coupling two different chiral amino acids, such as glutamic acid and asparagine, the formation of diastereomers is a primary concern. Assuming the use of L-glutamic acid and L-asparagine as starting materials, the goal is to form the L,L-diastereomer exclusively. The principles that prevent racemization (the formation of the D-enantiomer of the activated amino acid) are the same ones that prevent the formation of the L,D-diastereomer. Therefore, by rigorously controlling the reaction conditions as described above, a high degree of diastereoselectivity can be achieved.

In cases where a non-standard or modified amino acid is synthesized prior to its incorporation, as might be the case for the "AspG2" moiety, stereoselective synthetic methods such as asymmetric synthesis or the use of chiral auxiliaries would be employed to establish the desired stereochemistry of that building block before its coupling to the glutamic acid backbone. acs.orgacs.org

Integration of Fmoc Glu Aspg2 Oh in Advanced Biomolecular Construction

Role of Fmoc-Glu(AspG2)-OH in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), amino acids are added sequentially to a growing peptide chain anchored to an insoluble resin support. iris-biotech.de The standard protecting group for the glutamic acid side chain is the tert-butyl (tBu) ester, as seen in Fmoc-Glu(OtBu)-OH. iris-biotech.depeptide.com This group is stable to the basic conditions used for Fmoc removal (typically piperidine) but is cleaved by strong acid (usually trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

The introduction of a specialized protecting group like "AspG2" suggests a purpose beyond that of the standard OtBu group. Advanced protecting groups are often developed to confer specific advantages, such as enhanced solubility, prevention of side reactions, or orthogonal deprotection capabilities, allowing for selective removal without affecting other protecting groups. sigmaaldrich.compeptide.com For instance, the 2-phenylisopropyl (2-PhiPr) group can be removed with very mild acid (1% TFA), enabling on-resin cyclization or branching while tBu groups remain intact. peptide.comsigmaaldrich.com A building block like Fmoc-Glu(AspG2)-OH would be incorporated into an SPPS protocol similarly to other Fmoc-amino acids, but its unique properties would be leveraged to overcome specific synthetic challenges.

The efficiency of the coupling reaction, where the carboxylic acid of the incoming Fmoc-amino acid is activated to form an amide bond with the deprotected N-terminus of the resin-bound peptide, is critical. The structure and steric bulk of the side-chain protecting group can significantly influence these kinetics.

If "AspG2" is a sterically bulky group, designed to prevent side reactions or aggregation, it might hinder the approach of the activated amino acid to the growing peptide chain. This can slow down coupling rates and may necessitate adjustments to the synthesis protocol.

Strategies for Optimization:

Coupling Reagents: While standard reagents like DIC/HOBt may be sufficient, sterically demanding couplings often benefit from more potent activating agents. nih.gov Urionium-based reagents such as HATU, HBTU, or HCTU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are commonly used to accelerate reaction rates and improve yields. unifi.it

Reaction Conditions: Increasing the reaction time or employing elevated temperatures (e.g., microwave-assisted SPPS) can help drive difficult couplings to completion. semanticscholar.org However, heat can also increase the risk of side reactions, including racemization, requiring careful optimization. unifi.it

Solvent Choice: The choice of solvent can impact both resin swelling and reaction kinetics. While DMF is standard, higher-polarity solvents like N-methyl-2-pyrrolidone (NMP) or DMSO are sometimes used to improve solubility and disrupt aggregation, though DMSO's viscosity can be a drawback. unifi.it

Table 1: Comparison of Coupling Reagents for SPPS

| Coupling Reagent | Class | Activation Mechanism | Typical Use Case |

|---|---|---|---|

| DIC/HOBt | Carbodiimide/Additive | Forms HOBt active ester | Standard, cost-effective couplings |

| HATU | Urionium Salt | Forms OAt active ester | Difficult couplings, rapid kinetics |

| HCTU | Urionium Salt | Forms 6-Cl-HOBt active ester | Highly efficient, reduced racemization risk vs HBTU |

| PyBOP | Phosphonium (B103445) Salt | Forms HOBt active ester | Effective for sterically hindered couplings |

A major side reaction in Fmoc-SPPS is aspartimide formation, which occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring, particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences. biotage.comsigmaaldrich.com This can lead to chain termination, epimerization, and the formation of difficult-to-separate β-aspartyl peptide impurities. sigmaaldrich.com

Glutamic acid (Glu) does not form a corresponding six-membered "glutimide" ring under standard SPPS conditions. However, it can undergo a different cyclization reaction at its N-terminus to form pyroglutamate (B8496135) (pGlu) if it is the N-terminal residue, especially under acidic or heated conditions, which renders the peptide chain unavailable for further elongation. delivertherapeutics.com

The name "AspG2" suggests a design inspired by strategies to prevent aspartimide formation. These strategies could be repurposed to prevent pyroglutamate formation or other potential side reactions involving the glutamic acid side chain.

Mitigation Strategies Inspired by Aspartic Acid Chemistry:

Sterically Hindered Protecting Groups: Using bulky side-chain protecting groups can physically block the backbone amide's approach to the side-chain carbonyl. For aspartic acid, groups like 3-methylpent-3-yl (Mpe) or 2,4-dimethyl-3-pentyl have shown success in reducing aspartimide formation compared to the standard OtBu. biotage.comresearchgate.net A bulky "AspG2" group on glutamic acid could similarly prevent unwanted side-chain reactions.

Backbone Protection: A highly effective method for preventing aspartimide formation involves modifying the backbone nitrogen of the amino acid following the Asp residue. biotage.com The introduction of a dimethoxybenzyl (Dmb) group, as in the dipeptide building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH, protects the amide nitrogen, completely preventing the cyclization reaction. sigmaaldrich.com A similar dipeptide, Fmoc-Glu(AspG2)-(Dmb)Xaa-OH, could be envisioned to prevent analogous side reactions.

Table 2: Protecting Group Strategies to Minimize Side Reactions

| Amino Acid Derivative | Target Side Reaction | Mechanism of Protection |

|---|---|---|

| Fmoc-Asp(OMpe)-OH | Aspartimide Formation | Increased steric bulk hinders nucleophilic attack by the backbone amide. researchgate.net |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Aspartimide Formation | Dmb group on the subsequent glycine's nitrogen removes the nucleophile required for ring formation. sigmaaldrich.com |

| Fmoc-Glu(O-2-PhiPr)-OH | N/A (Orthogonal Deprotection) | Provides orthogonal cleavage with mild acid, but its bulk may incidentally reduce side reactions. sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Glu(AspG2)-OH (Hypothetical) | Pyroglutamate or other side reactions | Could employ steric hindrance or other electronic effects to stabilize the side-chain ester. |

During SPPS, growing peptide chains can fold into stable secondary structures, typically β-sheets, which then aggregate. nih.gov This aggregation can render the N-terminus inaccessible, leading to incomplete coupling and deprotection reactions and resulting in truncated or deletion sequences. sigmaaldrich.com This is a sequence-dependent problem often referred to as "difficult sequences." nih.gov

Incorporating certain protected amino acids can disrupt these β-sheet structures and mitigate aggregation. Hydrophilic amino acids like glutamic acid are known to inhibit aggregation due to their interaction with the solvent. drugtargetreview.com The introduction of a bulky side-chain protecting group can be particularly effective. Studies have shown that incorporating sequences like (Glu(tBu))m can significantly reduce aggregation and improve the synthesis of difficult sequences like poly-alanines by shifting the peptide conformation from a β-sheet to a more favorable random coil. nih.gov

An advanced building block like Fmoc-Glu(AspG2)-OH, particularly if "AspG2" is a large group, would be expected to be a potent aggregation disrupter. By creating steric interference, it would prevent the close packing of peptide chains required for β-sheet formation, thereby maintaining the accessibility of the reaction site and improving the fidelity of chain elongation.

Strategies for Mitigating Side Reactions, including Aspartimide Formation, in Sequences containing Fmoc-Glu(AspG2)-OH

Segment Condensation and Chemical Ligation Strategies Utilizing Fmoc-Glu(AspG2)-OH

The synthesis of large proteins often exceeds the capabilities of linear SPPS. Segment condensation strategies, where smaller, fully protected peptide fragments are synthesized on a solid support and then joined together in solution, provide a viable alternative. The success of this approach depends heavily on the solubility of the protected fragments and the prevention of racemization during the coupling step. The aggregation-disrupting properties of a bulky "AspG2" group could be beneficial here, potentially improving the solubility of the protected peptide segment containing this residue.

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins. nih.gov It involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.gov The reaction occurs in an aqueous buffer at neutral pH, resulting in the formation of a native amide bond at the ligation site. nih.gov

Peptide segments for NCL are readily prepared using Fmoc-based SPPS. iris-biotech.denih.gov The incorporation of Fmoc-Glu(AspG2)-OH into one of these segments is fully compatible with the NCL workflow, provided that the "AspG2" protecting group is stable under two key conditions:

Thioester formation: The chemistry used to generate the C-terminal thioester on the resin must not affect the "AspG2" group.

Ligation reaction: The "AspG2" group must be stable to the neutral, reductive conditions of the NCL reaction (typically aqueous buffer with a thiol catalyst like 4-mercaptophenylacetic acid (MPAA) and a reducing agent like TCEP).

After the full-length peptide chain is assembled through one or more ligation steps, all side-chain protecting groups, including "AspG2," are removed in a final global deprotection step, typically using a strong acid cocktail containing TFA and various scavengers. The stability of the "AspG2" group to TFA would be a requirement for its use in a standard Fmoc/tBu-based NCL strategy.

Chemo-Selective Ligation Beyond NCL in Complex Peptide and Protein Synthesis

The synthesis of complex peptides and proteins often relies on the chemical ligation of unprotected peptide segments. While Native Chemical Ligation (NCL) is a powerful tool, the dendritic structure of Fmoc-Glu(AspG2)-OH opens avenues for chemo-selective ligation strategies that go beyond the standard NCL paradigm. The multiple carboxylic acid side chains of the aspartic acid residues within the G2 dendron offer multiple points for selective chemical reactions.

The successful implementation of these alternative ligation strategies hinges on the use of orthogonal protecting groups. These groups can be selectively removed under different conditions, allowing for the stepwise and site-specific modification of the peptide. For instance, one could employ acid-labile, base-labile, and photolabile protecting groups on different carboxyl moieties within the AspG2 dendron. This orthogonal approach enables the precise control over which part of the molecule reacts at a given time, facilitating the construction of highly complex and branched peptide structures.

Research in this area focuses on developing new ligation chemistries that are compatible with the functional groups present in the Fmoc-Glu(AspG2)-OH building block. These methods aim to form stable covalent bonds with high efficiency and selectivity, even in the presence of other reactive functional groups.

Table 1: Potential Chemo-Selective Ligation Strategies with Fmoc-Glu(AspG2)-OH

| Ligation Chemistry | Reactive Partners | Resulting Linkage | Key Features |

| Oxime Ligation | Aminooxy-functionalized peptide + Aldehyde/ketone-functionalized peptide | Oxime bond | High selectivity and stability |

| Click Chemistry (e.g., CuAAC) | Azide-functionalized peptide + Alkyne-functionalized peptide | Triazole linkage | High efficiency and orthogonality |

| Thiol-ene/yne Chemistry | Thiol-functionalized peptide + Alkene/alkyne-functionalized peptide | Thioether linkage | Photo- or radical-initiated, high yield |

| Suzuki-Miyaura Coupling | Boronic acid-functionalized peptide + Halide-functionalized peptide | Carbon-carbon bond | Forms a rigid, stable linkage |

These alternative ligation techniques, when combined with the dendritic nature of Fmoc-Glu(AspG2)-OH, allow for the creation of intricate biomolecular constructs that would be challenging to synthesize using traditional methods.

Development of Linkers and Scaffolds Derived from Fmoc-Glu(AspG2)-OH for Complex Molecular Assemblies

The unique architecture of Fmoc-Glu(AspG2)-OH makes it an ideal starting point for the development of sophisticated linkers and scaffolds for assembling complex molecular structures. The glutamic acid core provides a primary attachment point for solid-phase peptide synthesis, while the four peripheral carboxylic acid groups of the AspG2 dendron can be further functionalized. nih.gov

This multi-functional nature allows for the creation of scaffolds that can present multiple copies of a bioactive peptide, a drug molecule, or a targeting ligand in a defined spatial arrangement. Such multivalent displays can significantly enhance the avidity and efficacy of the conjugated molecule. For example, by attaching a targeting peptide to each of the four carboxyl groups of the AspG2 dendron, a tetravalent targeting agent can be synthesized, which may exhibit superior binding to its cellular receptor compared to its monovalent counterpart.

Furthermore, the dendritic scaffold can be engineered to incorporate different functionalities. For instance, one or two of the peripheral carboxyl groups could be used to attach a therapeutic agent, while the remaining groups could be conjugated to a solubilizing agent like polyethylene (B3416737) glycol (PEG) and a targeting moiety. This modular approach allows for the construction of highly tailored drug delivery systems with optimized pharmacokinetic and pharmacodynamic properties. The use of glutamic acid-based dendrons in applications such as drug delivery and as inhibitors for enzymes has been explored. nih.govresearchgate.net

The development of such complex molecular assemblies often involves a combination of solid-phase and solution-phase synthesis techniques. The initial peptide or scaffold is assembled on a solid support using Fmoc chemistry, and subsequent modifications are carried out in solution after cleavage from the resin.

Table 2: Examples of Linkers and Scaffolds Derived from Fmoc-Glu(AspG2)-OH

| Linker/Scaffold Type | Description | Potential Applications |

| Multivalent Peptide Scaffolds | Presents multiple copies of a bioactive peptide on the AspG2 dendron. | Enhanced receptor binding, enzyme inhibition, and signal transduction. |

| Branched Drug Conjugates | Covalently attaches multiple drug molecules to the dendritic scaffold. | Increased drug payload, targeted drug delivery. |

| Asymmetric Functional Scaffolds | Different functional molecules (e.g., targeting ligand, imaging agent, therapeutic) are attached to specific positions on the dendron. | Multifunctional theranostic agents, customized drug delivery vehicles. |

| Surface Immobilization Linkers | The dendron is used to anchor biomolecules to a solid surface in a controlled orientation and density. | Biosensors, diagnostic arrays, and biomaterial functionalization. |

The versatility of Fmoc-Glu(AspG2)-OH as a building block for advanced linkers and scaffolds continues to drive innovation in the fields of chemical biology, drug discovery, and materials science.

Applications of Fmoc Glu Aspg2 Oh in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Biosensors Incorporating Fmoc-Glu(AspG2)-OH

The unique architecture of Fmoc-Glu(AspG2)-OH makes it an excellent candidate for the construction of sophisticated chemical probes and biosensors. The AspG2 side chain acts as a flexible linker, distancing a reporter molecule from the peptide backbone to minimize potential steric hindrance and preserve the biological activity of both the peptide and the attached label.

The synthesis of probes using Fmoc-Glu(AspG2)-OH is integrated into standard Fmoc-based SPPS protocols. The terminal carboxyl group of the AspG2 side chain serves as a specific attachment point for reporter molecules like fluorophores or biotin (B1667282).

Fluorescently Tagged Probes: Fluorescent dyes are essential tools for real-time imaging and quantification in biological systems. rsc.org A fluorescent group, such as EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid), can be coupled to the side chain of the glutamic acid residue. iris-biotech.de In the case of Fmoc-Glu(AspG2)-OH, the fluorophore would be attached to the terminal glycine (B1666218) of the AspG2 moiety. This is typically achieved on the solid support after the full peptide has been assembled by selectively deprotecting the side chain and coupling the dye. Such probes are instrumental in developing internally quenched fluorogenic substrates for assays like Förster Resonance Energy Transfer (FRET), which are used to monitor enzyme activity. iris-biotech.deaatbio.com

Biotinylated Probes: Biotin is a widely used affinity tag due to its high-affinity interaction with streptavidin and avidin (B1170675). Fmoc-Glu(AspG2)-OH can be used to create site-specifically biotinylated peptides. The biotin moiety is conjugated to the end of the AspG2 side chain. Similar to related compounds like Fmoc-Glu(biotinyl-PEG)-OH, the spacer arm—in this case, AspG2—is crucial for improving the accessibility of the biotin tag for binding to avidin or streptavidin, enhancing the efficiency of affinity purification or detection assays. sigmaaldrich-jp.comiris-biotech.de The hydrophilic nature of the peptide-based AspG2 spacer can also help to improve the solubility of the resulting peptide conjugate. sigmaaldrich-jp.com

Once incorporated into a peptide, probes derived from Fmoc-Glu(AspG2)-OH can be powerful tools for elucidating complex biological processes.

Peptides containing a biotinylated Glu(AspG2) residue can be immobilized on streptavidin-coated surfaces for use in surface plasmon resonance (SPR) or bio-layer interferometry (BLI) experiments to study binding kinetics with target proteins. nih.gov They can also be used for affinity pull-down assays to identify binding partners from complex cell lysates.

Fluorescently labeled peptides synthesized with Fmoc-Glu(AspG2)-OH can be used as substrates to measure the activity of specific proteases within cells or in solution. aatbio.com The cleavage of the peptide by a protease would separate a FRET pair (a fluorophore and a quencher), leading to a measurable increase in fluorescence. This allows for the sensitive detection of enzyme activity, which is valuable in drug discovery and diagnostics. chemimpex.com

Design and Synthesis of Fluorescently Tagged or Biotinylated Probes

Bioconjugation Methodologies Employing Fmoc-Glu(AspG2)-OH

The distinct chemical functionalities of Fmoc-Glu(AspG2)-OH—the temporary Fmoc protecting group and the modifiable side chain—make it highly suitable for advanced bioconjugation strategies.

The primary advantage of using building blocks like Fmoc-Glu(AspG2)-OH in SPPS is the ability to introduce a unique functional handle at a precise location within a peptide sequence. sigmaaldrich.com During synthesis, the α-amino group is temporarily protected by the Fmoc group, which is removed at each cycle of amino acid addition. libretexts.org The side chain of Glu(AspG2)-OH, however, remains protected by an orthogonal protecting group (e.g., a tert-butyl ester on the terminal carboxyl group). This orthogonal protection scheme allows for the selective deprotection of the side chain while the peptide is still attached to the solid support, enabling site-specific conjugation of other molecules, such as carbohydrates, nucleic acids, or small-molecule drugs, to the peptide. sigmaaldrich.com A structurally similar compound, Fmoc-Glu(AspG3)-OH, has been noted for its role as a linker in drug-conjugates, where its multiple carboxylates allow for the attachment of targeting ligands. vulcanchem.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading method for bioconjugation due to its high efficiency, specificity, and biocompatibility. The side chain of Fmoc-Glu(AspG2)-OH can be readily adapted for click chemistry. The terminal carboxylic acid of the AspG2 moiety can be converted into an amine, which can then be functionalized with an azide (B81097) or an alkyne group.

For example, after peptide synthesis, the side chain can be selectively deprotected and reacted with an alkyne-amine or azide-amine to install the click handle. The resulting peptide can then be "clicked" onto a biomolecule (e.g., a protein or a nucleic acid) that has been modified with the complementary functional group. nih.gov This approach allows for the creation of complex, well-defined bioconjugates for applications in targeted drug delivery, diagnostics, and super-resolution imaging. nih.gov

Site-Specific Conjugation to Biomolecules (e.g., Proteins, Nucleic Acids, Carbohydrates)

Role in Protein Engineering and Peptide Modification Studies

Fmoc-Glu(AspG2)-OH serves as a specialized tool for peptide modification and protein engineering, enabling the design of peptides with novel structures and enhanced properties.

The introduction of a Glu(AspG2) residue into a peptide sequence can significantly influence its structure and function. The dendritic AspG2 side chain can be used to:

Create Branched Peptides: The side chain provides a point for initiating the synthesis of a second, distinct peptide chain, leading to the formation of branched or "dendrimeric" peptides. This strategy is used to create multivalent ligands that can exhibit enhanced binding affinity (avidity) to their targets. sigmaaldrich.com

Introduce Flexible Linkers: The AspG2 moiety can act as a flexible spacer to separate different functional domains within a synthetic peptide or protein. biosynth.com This can be critical for ensuring that the domains fold and function independently. For instance, a linker can be used to connect a binding domain to an effector domain without causing steric interference. biosynth.com The analogous Fmoc-Glu(AspG3)-OH is noted for its flexible linker properties, which can stabilize secondary structures like β-sheets or induce α-helices. vulcanchem.com

Enhance Stability and Bioavailability: Modifications such as the introduction of non-natural structures can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life. mdpi.com While the AspG2 moiety itself is composed of natural amino acids, its branched structure can sterically hinder access by proteases.

The table below summarizes the functions of related Fmoc-Glu derivatives, illustrating the principles applicable to Fmoc-Glu(AspG2)-OH.

| Compound Name | Side Chain Functionality | Key Application Area | Reference |

| Fmoc-Glu(OtBu)-OH | tert-Butyl (tBu) ester protecting group | Standard building block in Fmoc-SPPS for incorporating glutamic acid. | peptide.comsigmaaldrich.com |

| Fmoc-Glu(OAll)-OH | Allyl (All) ester protecting group | Orthogonal protection for side-chain modification or on-resin cyclization. | peptide.comiris-biotech.de |

| Fmoc-Glu(O-2-PhiPr)-OH | 2-Phenylisopropyl (2-PhiPr) ester | Quasi-orthogonal protection, useful for synthesizing side-chain lactam-bridged peptides. | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Glu(biotinyl-PEG)-OH | Biotin tag with a PEG spacer | Creation of biotinylated probes for affinity assays with enhanced solubility and binding. | sigmaaldrich-jp.com |

| Fmoc-Glu(EDANS)-OH | EDANS fluorescent dye | Synthesis of fluorescently labeled peptides for FRET-based enzyme assays. | iris-biotech.deaatbio.com |

| Fmoc-Glu(AspG3)-OH | Dendritic spacer (Asp-Gly-Gly-Gly) | Linker in drug conjugates to attach targeting moieties and provide flexibility. | vulcanchem.com |

Introduction of Non-Canonical Amino Acid Residues for Enhanced Functionality

Fmoc-Glu(AspG2)-OH is designed for use in solid-phase peptide synthesis (SPPS), where it functions as a non-canonical amino acid residue. cem.com The Fmoc group provides temporary protection of the alpha-amino group, allowing for the stepwise addition of amino acids to a growing peptide chain. altabioscience.com The introduction of the AspG2 dendritic wedge via the glutamic acid side chain creates a unique, highly branched structure within the peptide sequence. acs.org

The incorporation of such dendritic residues allows for the synthesis of peptide dendrimers or dendritic-graft polypeptides. acs.orgbiosyn.com These molecules possess architectures distinct from natural linear or globular proteins, offering several advantages:

Multivalency: The multiple terminal groups of the AspG2 dendron can be used to display multiple copies of a ligand, enhancing binding affinity to biological targets. acs.org

Protein Mimetics: The defined, three-dimensional structure of peptides containing these residues can mimic the surfaces of larger proteins, enabling the creation of artificial proteins or enzyme antagonists. biosyn.com

Scaffolding: The dendritic structure can serve as a scaffold for attaching other functional molecules, such as drugs or imaging agents.

The use of building blocks like Fmoc-Glu(AspG2)-OH provides a route to novel biopolymers and biomaterials with precisely engineered functionalities. biosyn.com

Modulating Conformational Stability and Interaction Profiles of Peptides and Proteins

The incorporation of a bulky and complex residue like Glu(AspG2) into a peptide backbone can significantly influence its folding and stability. The conformational stability of peptides and proteins is a delicate balance of forces, which can be altered by changes in the amino acid sequence. nih.gov

The large, branched AspG2 side chain can impose significant steric constraints on the peptide backbone, restricting its conformational freedom. This can be leveraged to:

Induce Specific Secondary Structures: The dendritic moiety can disrupt or promote the formation of secondary structures like α-helices or β-sheets, similar to how other specialized amino acids are used to overcome aggregation challenges during synthesis. adventchembio.com

Stabilize Tertiary Folds: The dendron can participate in intramolecular hydrogen bonding and create a packed core, stabilizing a desired three-dimensional conformation.

Control Intermolecular Interactions: The size and chemical nature of the dendron can shield aggregation-prone sequences within a peptide, preventing fibril formation and enhancing solubility. Conversely, the dendritic surface can be designed to promote specific intermolecular recognition events.

By strategically placing Fmoc-Glu(AspG2)-OH within a sequence, researchers can fine-tune the structural and interactive properties of synthetic peptides for various applications, including the development of peptide-based therapeutics with improved bioactivity. adventchembio.com

Design and Assembly of Supramolecular Structures and Biomaterials

The self-assembly of small, peptide-based molecules is a powerful strategy for creating sophisticated nanostructured biomaterials. nih.gov Fmoc-Glu(AspG2)-OH is an amphiphilic molecule, possessing a hydrophobic Fmoc group and a hydrophilic, potentially charged, dendritic amino acid headgroup. This amphiphilicity drives its self-assembly in solution into ordered supramolecular structures. The primary forces governing this assembly are non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and extensive hydrogen bonding. mdpi.comnih.gov

Co-Assembly Processes of Peptides and Amino Acid Derivatives

To create materials with enhanced or tunable properties, Fmoc-Glu(AspG2)-OH can be co-assembled with other low-molecular-weight gelators (LMWGs), such as other Fmoc-amino acids or Fmoc-peptides. mdpi.comnih.gov This co-assembly process can lead to the formation of more stable and functionally complex supramolecular structures. mdpi.com

The dendritic nature of the AspG2 moiety in Fmoc-Glu(AspG2)-OH would offer a high density of hydrogen bond donors and acceptors, making it an excellent candidate for co-assembly. It could act as a multifunctional cross-linking node within the supramolecular network, enhancing the stability and modulating the physical properties of the final biomaterial.

Rheological Properties of Co-Assembled Fmoc-Amino Acid Hydrogels

Data extrapolated from a study on co-assembly of Fmoc-Lys-Fmoc and Fmoc-Glu, illustrating the principle of improved gel strength. mdpi.com The storage modulus (G') indicates the elastic behavior, while the loss modulus (G'') indicates the viscous behavior. A higher G' and a G' > G'' relationship are characteristic of a gel-like structure.

| Sample Composition (Molar Ratio) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | tan δ (G''/G') | Observation |

|---|---|---|---|---|

| Fmoc-Lys-Fmoc only | ~1500 | ~250 | ~0.17 | Forms a stable gel. |

| Fmoc-Lys-Fmoc : Fmoc-Glu (5:1) | ~4000 | ~400 | ~0.10 | Significantly improved gel strength and elasticity. |

Formation of Hydrogels and Nanostructures for Research Applications

The self-assembly and co-assembly of Fmoc-Glu(AspG2)-OH in aqueous media can lead to the formation of hydrogels. nih.gov These are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. nih.govrsc.org The process is driven by a combination of π-π stacking interactions between the Fmoc groups and hydrogen bonding involving the amino acid components. mdpi.comrsc.org

Scanning electron microscopy (SEM) studies of hydrogels formed from similar Fmoc-amino acid derivatives reveal a morphology consisting of long, entangled nanofibers or ribbons, which create the porous 3D network of the hydrogel. mdpi.comnih.gov The specific morphology and fiber dimensions depend on the chemical structure of the building blocks and the assembly conditions. rsc.org

Nanostructures Formed by Self-Assembly of Fmoc-Derivatives

Examples of nanostructures formed by various Fmoc-peptide building blocks, highlighting the versatility of this class of molecules.

| Fmoc-Derivative | Resulting Nanostructure | Application Area | Reference |

|---|---|---|---|

| Fmoc-Diphenylalanine (Fmoc-FF) | Nanofibers, nanotubes | Tissue engineering scaffolds | researchgate.net |

| Amphiphilic Dendritic Peptides | Fibers, organogels | Bionanotechnology, liquid crystals | nih.gov |

| Fmoc-RGD Peptides | Nanofibers, hydrogels | Cell-adhesive biomedical scaffolds | researchgate.net |

| Fmoc-Lys-Fmoc / Fmoc-Glu | Fibrillar 3D networks | Bionic hydrogels for tissue repair | mdpi.com |

Hydrogels derived from building blocks like Fmoc-Glu(AspG2)-OH are of significant interest for biomedical applications. The dendritic AspG2 component could be used to incorporate bioactive signals or to control the release of therapeutic agents, making these materials promising candidates for advanced drug delivery systems and scaffolds in tissue engineering. researchgate.net

Advanced Characterization Techniques for Fmoc Glu Aspg2 Oh and Its Conjugates in Research Contexts

Spectroscopic Methods for Elucidating the Molecular Structure and Conformation of Synthesized Products

Spectroscopic techniques are fundamental in confirming the chemical identity and exploring the three-dimensional architecture of Fmoc-Glu(AspG2)-OH and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Fmoc-Glu(AspG2)-OH. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the characteristic signals for the Fmoc protecting group typically appear in the aromatic region (around 7.2-7.8 ppm). Protons associated with the glutamic acid and aspartic acid residues will have distinct chemical shifts in the aliphatic region. For instance, the α-protons of the amino acid residues are observed, and their coupling patterns provide information about neighboring protons. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. researchgate.net The carbonyl carbons of the peptide bonds and the carboxylic acid groups have characteristic resonances in the downfield region (around 170-180 ppm). The numerous aromatic carbons of the fluorenyl group are also readily identifiable. Isotope labeling, such as with ¹³C or ¹⁵N, can be employed to enhance signal sensitivity and aid in the assignment of complex spectra, particularly in larger conjugate systems. medchemexpress.comsigmaaldrich.com

Two-dimensional NMR techniques are crucial for definitively connecting the proton and carbon frameworks.

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace the connectivity within individual amino acid residues. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.

The following table summarizes typical NMR data for related Fmoc-protected amino acid structures, providing a reference for the expected chemical shifts in Fmoc-Glu(AspG2)-OH.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Amino Acid Building Blocks

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Fmoc Aromatic | 7.2 - 7.8 | mdpi.com |

| Amide NH | ~8.2 | mdpi.com | |

| α-CH | 3.7 - 4.5 | uq.edu.au | |

| Glutamic/Aspartic Side Chain CH₂ | 1.9 - 2.5 | rsc.org | |

| ¹³C | Carbonyl (C=O) | 170 - 176 | rsc.org |

| Fmoc Aromatic | 120 - 144 | mdpi.com | |

| α-C | 50 - 55 | rsc.org | |

| Glutamic/Aspartic Side Chain CH₂ | 25 - 35 | rsc.org |

This is an interactive table. Click on the headers to sort the data.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a primary technique for verifying the molecular weight of Fmoc-Glu(AspG2)-OH and its conjugates with high accuracy. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used because they minimize fragmentation and allow for the detection of the intact molecular ion. researchoutreach.orgmdpi.com

High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough precision to confirm the elemental composition of the synthesized compound. rsc.org The observed mass-to-charge ratio (m/z) is compared to the theoretical value calculated from the molecular formula, providing strong evidence for the successful synthesis of the target molecule.

Tandem mass spectrometry (MS/MS or MSⁿ) is employed for structural elucidation through fragmentation analysis. nih.gov By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The resulting fragment ions, such as b- and y-ions in peptide analysis, correspond to the loss of specific parts of the molecule. nih.gov This pattern provides sequence information and confirms the connectivity of the amino acid residues within the dendrimer. The presence of the Fmoc group introduces its own characteristic fragmentation pathways, which must be considered during spectral interpretation. nih.gov

Table 2: Mass Spectrometry Data for Fmoc-Glu(AspG2)-OH

| Parameter | Value |

| Molecular Formula | C₅₁H₅₁N₅O₁₉ |

| Theoretical Molecular Weight | 1045.98 g/mol |

| Ionization Technique | ESI or MALDI |

| Expected [M+H]⁺ | ~1046.99 m/z |

| Expected [M+Na]⁺ | ~1068.97 m/z |

This is an interactive table. Use the search bar to filter the data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in Fmoc-Glu(AspG2)-OH. arkat-usa.org These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. irdg.org Key absorptions for Fmoc-Glu(AspG2)-OH include:

O-H stretch: A broad band from the carboxylic acid groups.

N-H stretch: From the amide bonds.

C=O stretch: Strong absorptions from the urethane (B1682113) of the Fmoc group, the amide bonds, and the carboxylic acids.

C=C stretch: From the aromatic rings of the Fmoc group.

These signals can be monitored during synthesis to follow the progress of reactions, for example, the disappearance of a carboxylic acid band upon esterification or amidation. irdg.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The aromatic rings of the Fmoc group give rise to strong Raman signals. nih.gov Changes in the amide I and amide III bands can provide information about the secondary structure of peptide conjugates. nih.gov The C-D stretch from deuterated amino acids can also be used as a probe in Raman spectroscopy to study specific sites within a larger molecule. mdpi.com

Table 3: Key Vibrational Frequencies for Fmoc-Glu(AspG2)-OH

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR | irdg.org |

| Amide | N-H Stretch | ~3300 | IR | irdg.org |

| Carbonyl (Amide I) | C=O Stretch | 1630 - 1680 | IR, Raman | irdg.orgnih.gov |

| Carbonyl (Urethane) | C=O Stretch | ~1720 | IR | irdg.org |

| Fmoc Group | C=C Aromatic Stretch | 1450 - 1600 | IR, Raman | mdpi.comnih.gov |

This is an interactive table. Click on the headers to sort the data.

Circular Dichroism (CD) for Secondary Structure Analysis of Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, particularly peptides and their conjugates. creative-proteomics.com It measures the differential absorption of left and right circularly polarized light. Since Fmoc-Glu(AspG2)-OH is built from chiral L-amino acids, it and its peptide conjugates are CD-active.

The shape of the CD spectrum in the far-UV region (190-250 nm) is highly sensitive to the secondary structure of the peptide backbone. creative-proteomics.com

α-helical structures show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-sheet structures typically display a negative band around 218 nm and a positive band around 195 nm. nih.gov

Random coil or unordered structures exhibit a strong negative band near 200 nm. nih.gov

For peptide dendrimers like conjugates of Fmoc-Glu(AspG2)-OH, CD spectroscopy can reveal whether they adopt any defined structural patterns. mdpi.com The conformation can be influenced by environmental factors such as the solvent, pH, and concentration, which can induce aggregation or specific folding events. mdpi.comrsc.org While small dendrimers may not always show highly organized secondary structures, CD can detect subtle conformational changes upon conjugation or interaction with other molecules. psu.edu

Chromatographic and Electrophoretic Techniques for Purity and Homogeneity Assessment of Research Samples

Assessing the purity and homogeneity of Fmoc-Glu(AspG2)-OH and its conjugates is critical. Chromatographic and electrophoretic methods are the primary means to achieve this, separating the target compound from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis and purification of peptides and protected amino acids. uq.edu.au Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity of the sample is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for research applications. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment. sigmaaldrich.com The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used as the mobile phase. The retention factor (Rf) value helps in identifying compounds.

Size-Exclusion Chromatography (SEC): SEC can be used to analyze the size homogeneity of larger conjugates and to detect the presence of aggregates. Separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting first.

Capillary Electrophoresis (CE): CE is a high-resolution technique that separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. It is particularly useful for analyzing charged molecules and can provide complementary information to HPLC regarding purity and homogeneity.

Microscopic Techniques for Morphological Characterization of Assembled Systems

When conjugates of Fmoc-Glu(AspG2)-OH are designed to self-assemble into larger nanostructures, microscopic techniques are essential for visualizing their morphology and dimensions.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of nanostructures. Samples are typically stained with heavy metal salts (e.g., uranyl acetate) to enhance contrast. TEM can reveal the shape (e.g., fibrillar, spherical) and size of self-assembled structures formed by peptide dendrimer conjugates.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can image surfaces with atomic resolution. It is particularly useful for characterizing the morphology of self-assembled structures on a substrate. AFM provides three-dimensional topographical information, allowing for the measurement of the height, width, and length of features like nanofibers or vesicles.

Computational and Theoretical Investigations of Fmoc Glu Aspg2 Oh and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of complex molecules like Fmoc-Glu(AspG2)-OH. acs.org These simulations model the movement of atoms and molecules over time, providing insights into conformational preferences and interactions with the surrounding environment. acs.orgmdpi.com For Fmoc-Glu(AspG2)-OH, MD simulations would be crucial for elucidating its three-dimensional structure in various solvents and its potential for aggregation.

Conformational Analysis: The structure of Fmoc-Glu(AspG2)-OH, with its bulky, hydrophobic Fmoc group and a flexible, hydrophilic dendritic portion composed of glutamic and aspartic acids, suggests a complex conformational landscape. MD simulations can predict the most stable conformations by calculating the radius of gyration, which indicates the compactness of the molecule. acs.org It is anticipated that in aqueous solutions, the molecule might adopt a conformation where the hydrophobic Fmoc group is shielded from water, possibly by folding or through intermolecular stacking with other molecules. nih.gov The high flexibility of the peptide backbone and side chains would lead to a range of accessible conformations, rather than a single rigid structure. acs.org

Table 1: Illustrative MD Simulation Parameters for Conformational Analysis of Fmoc-Glu(AspG2)-OH

| Parameter | Illustrative Value/Condition | Purpose |

| Force Field | OPLS-AA, AMBER, GROMOS | Describes the potential energy of the system, defining interactions between atoms. |

| Solvent Model | TIP3P, SPC/E (explicit water) | Simulates the aqueous environment and its effect on molecular conformation. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space to identify stable and transient structures. acs.org |

| Temperature & Pressure | 300 K, 1 bar (NPT ensemble) | Simulates physiological conditions. |

| Analysis Metrics | Radius of Gyration (Rg), Root Mean Square Deviation (RMSD) | To quantify the compactness and structural stability of the molecule over time. acs.org |

Quantum Chemistry Calculations for Reaction Pathway Analysis and Electronic Structure

Quantum chemistry calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov These methods solve the Schrödinger equation to describe the distribution and energy of electrons, which govern chemical bonding and reactions. nih.gov

Reaction Pathway Analysis: For Fmoc-Glu(AspG2)-OH, quantum calculations can be used to model key chemical transformations. A primary application would be analyzing the energetics of the deprotection of the Fmoc group, a critical step in solid-phase peptide synthesis. royalsocietypublishing.org Calculations can determine the transition state energies for this reaction, typically facilitated by a base like piperidine (B6355638), providing insights into the reaction mechanism and kinetics. researchgate.net Similarly, the formation of peptide bonds at the terminal aspartic acid residues can be modeled to understand the activation energies required. researchgate.net

Electronic Structure: Analysis of the electronic structure reveals how charge is distributed across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap indicates the chemical reactivity and stability of the molecule. mdpi.com For Fmoc-Glu(AspG2)-OH, the electron-rich Fmoc group would likely be the site of the HOMO, while the LUMO might be distributed across the carbonyl groups of the peptide backbone. This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Electronic Properties of Fmoc-Glu(AspG2)-OH from Quantum Chemistry Calculations

| Property | Predicted Characteristic | Significance |

| HOMO-LUMO Gap | Moderate to high | Indicates good kinetic stability. |

| Electron Density | High on the fluorenyl ring of the Fmoc group and the carboxylate oxygen atoms. | Identifies regions of high reactivity and potential for intermolecular interactions like hydrogen bonding. |

| Mulliken Atomic Charges | Negative charges on oxygen and nitrogen atoms; positive charges on carbonyl carbons. | Provides a quantitative measure of the charge distribution and polarity of bonds. nih.gov |

| Dipole Moment | Significant, due to the separation of the hydrophobic Fmoc group and hydrophilic dendron. | Influences solubility and the orientation of the molecule in electric fields or near polar surfaces. |

Structure-Activity Relationship (SAR) Studies for Functionalized Peptides Incorporating Fmoc-Glu(AspG2)-OH

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule correlates with its biological or chemical activity. researchgate.netresearchgate.net For peptides functionalized with Fmoc-Glu(AspG2)-OH, SAR studies would explore how modifications to this building block affect the properties of the final peptide.

These studies are often conducted by synthesizing a library of related compounds and evaluating their performance in a specific application, such as self-assembly into hydrogels or delivery of a therapeutic agent. nih.govacs.org For instance, replacing the glutamic acid with other amino acids or changing the generation of the dendron would alter the size, charge, and flexibility of the resulting peptide, which in turn would impact its function. nih.gov The presence of the Fmoc-group itself is a key structural feature, often used to induce self-assembly, and its removal or replacement would drastically change the peptide's behavior. nih.gov

Table 3: Illustrative SAR Study on Peptides Containing a Glu(AspG2) Dendron

| Modification to Glu(AspG2) Core | Predicted Effect on Peptide Properties | Rationale |

| Increase Dendron Generation (G3) | Increased water solubility, higher loading capacity for conjugated molecules. | A greater number of terminal carboxylic acid groups enhances hydrophilicity and provides more attachment points. mdpi.com |

| Replace Aspartic Acid with Lysine | Change in overall charge from negative to positive. | Introduction of basic amino acids would alter electrostatic interactions, potentially improving interaction with negatively charged cell membranes or nucleic acids. mdpi.com |

| Introduce a Fluorocarbon Core | Enhanced stability of self-assembled nanostructures. | Fluorinated segments can lead to stronger hydrophobic interactions, improving the robustness of the assembled material. nih.gov |

| Vary the Linker Length | Altered flexibility and spacing of terminal groups. | Longer linkers can enhance the ability of terminal groups to interact with biological targets. mdpi.com |

In Silico Screening and Design of Novel Derivatives for Targeted Research Applications

In silico screening and rational design use computational methods to identify or create novel molecules with desired properties, accelerating the discovery process. mdpi.comnih.gov Starting with the Fmoc-Glu(AspG2)-OH scaffold, new derivatives can be designed and virtually screened for applications such as drug delivery, tissue engineering, or as inhibitors of specific enzymes. acs.orgresearchgate.net

For example, if the goal is to design a carrier for a specific drug, docking simulations can be performed to predict the binding affinity between the drug molecule and various derivatives of Fmoc-Glu(AspG2)-OH. acs.org The dendron structure could be modified by changing the amino acids, altering the charge, or attaching specific targeting ligands to improve binding and selectivity. mdpi.comacs.org This computational pre-screening reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov The design of novel peptide-based materials increasingly relies on this synergy between computational prediction and experimental validation. researchgate.net

Future Research Directions and Innovations in Fmoc Glu Aspg2 Oh Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of complex peptides, particularly those incorporating intricate building blocks like Fmoc-Glu(AspG2)-OH, has traditionally relied on methods that generate significant chemical waste. Solid-phase peptide synthesis (SPPS), while highly effective, is known for its extensive use of hazardous solvents like N,N-dimethylformamide (DMF). acs.orgrsc.org A major thrust of future research is the "greening" of peptide synthesis, a move critical for both environmental sustainability and regulatory compliance. oxfordglobal.comgyrosproteintechnologies.comnih.gov

Key research efforts focus on two main pathways: reducing the quantity of materials used and replacing hazardous substances with more benign alternatives. acs.org Innovations include the development of protocols that minimize solvent use, such as in-situ Fmoc removal strategies that eliminate washing steps between coupling and deprotection, potentially saving up to 60% of solvent. tandfonline.com

Furthermore, there is a significant push to identify and validate green solvent alternatives to DMF. gyrosproteintechnologies.com Research has highlighted several promising candidates that could be applied to syntheses involving Fmoc-Glu(AspG2)-OH. Propylene carbonate, for instance, has been successfully used in both solution-phase and solid-phase synthesis. rsc.org Other alternatives include binary mixtures like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), biomass-derived solvents such as γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). acs.orggyrosproteintechnologies.comeuroapi.com A particularly ambitious goal is the development of water-based SPPS, which would drastically reduce the ecological footprint of peptide manufacturing by replacing organic solvents with water as the primary medium. bachem.comnih.gov The adoption of these greener methodologies will be essential for the sustainable large-scale production of advanced dendritic peptides built with Fmoc-Glu(AspG2)-OH. ambiopharm.compolypeptide.com

| Green Alternative | Type | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Solvent | Can replace hazardous solvents like DMF and DCM in coupling/deprotection steps. acs.org |

| Propylene Carbonate (PC) | Polar Aprotic Solvent | Can be used for all steps (coupling, deprotection, washing), allowing for easier recycling. acs.orgrsc.org |

| DMSO/Ethyl Acetate (EtOAc) | Binary Mixture | Less hazardous than DMF; polarity can be adjusted by changing component ratios. gyrosproteintechnologies.comeuroapi.com |

| N-Butylpyrrolidinone (NBP) | Polar Aprotic Solvent | Shows good performance in SPPS as a DMF alternative. gyrosproteintechnologies.com |

| Water | Universal Solvent | The ultimate green solvent; requires water-dispersible amino acid nanoparticles or other strategies to overcome solubility issues. bachem.comnih.gov |

Advancements in Automated Synthesis Technologies for Complex Modified Peptides

The manual synthesis of peptides, especially those containing structurally demanding or non-canonical amino acids like Fmoc-Glu(AspG2)-OH, is labor-intensive and prone to error. The maturation of automated peptide synthesis technology has been a cornerstone of modern peptide science, enabling the efficient and reproducible creation of highly complex molecules. creative-peptides.comopenaccessjournals.com

Modern automated peptide synthesizers offer precise control over all reaction parameters, including reagent delivery, reaction times, and temperature. creative-peptides.com This level of control is crucial when incorporating sterically hindered building blocks like Fmoc-Glu(AspG2)-OH, helping to overcome challenges such as incomplete coupling reactions. euroapi.com Advanced systems, including those with microwave assistance, can significantly accelerate synthesis, reducing the time for a single amino acid coupling to as little as five minutes. aurigeneservices.comwuxiapptec.com These technologies are not limited to standard linear peptides; they are increasingly designed to handle the synthesis of complex structures like cyclic peptides, branched peptides, and peptidomimetics. biotage.comconceptlifesciences.comgoelequipments.com

Future innovations will likely focus on enhancing the versatility and intelligence of these platforms. This includes developing more sophisticated software that can predict and optimize protocols for difficult sequences and modifications. wuxiapptec.com The integration of real-time monitoring, using techniques like Raman spectroscopy, into automated systems allows for precise control of reaction endpoints, which enhances efficiency and reduces waste. euroapi.com As the demand for sophisticated peptide architectures built from units like Fmoc-Glu(AspG2)-OH grows, these automated technologies will be indispensable for both research and commercial-scale production. gyrosproteintechnologies.comcarlsbergfondet.dk

| Technology/Feature | Benefit for Complex Peptide Synthesis |

| Microwave Assistance | Accelerates coupling and deprotection steps, improving efficiency for sterically hindered amino acids. aurigeneservices.comwuxiapptec.com |

| High-Throughput Parallel Synthesis | Enables rapid synthesis of peptide libraries (up to 800 peptides in parallel) for screening and optimization. wuxiapptec.com |

| Real-Time Monitoring (e.g., Raman) | Allows for precise determination of reaction completion, reducing excess reagent use and waste. euroapi.com |

| Advanced Software (e.g., Branches™) | Simplifies the programming of complex, non-linear synthetic routes, including cyclization and modifications. biotage.com |

| Flow Chemistry | Offers meticulous control over reaction parameters in a continuous process, enhancing reproducibility and scalability. oxfordglobal.com |

Exploration of Novel Bio-Orthogonal Reactions for Further Derivatization of Fmoc-Glu(AspG2)-OH

Bio-orthogonal reactions are chemical transformations that can occur within a biological system without interfering with native biochemical processes. In peptide chemistry, they provide a powerful tool for the specific modification of peptides after their primary sequence has been assembled. cpcscientific.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is widely used due to its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including in water. cpcscientific.comcreative-peptides.comqyaobio.com

While Fmoc-Glu(AspG2)-OH provides a dendritic scaffold, its utility can be vastly expanded by combining it with other modified amino acids that bear bio-orthogonal handles. For instance, a peptide could be synthesized using Fmoc-Glu(AspG2)-OH to create a multivalent display, while also incorporating an amino acid containing an alkyne or an azide (B81097) group elsewhere in the sequence. cpcscientific.comcreative-peptides.com This would allow for the precise, post-synthetic attachment of a wide array of molecules, including:

Fluorophores or imaging agents for tracking the peptide's location in biological systems. bachem.com

PEG chains (PEGylation) to improve solubility and pharmacokinetic properties. bachem.com

Small molecule drugs to create targeted delivery vehicles.

Other biomolecules , such as sugars or nucleic acids, to create complex conjugates. cpcscientific.comcreative-peptides.com

Future research will focus on expanding the toolbox of bio-orthogonal reactions applicable to peptide chemistry and integrating them more seamlessly with automated synthesis. This includes the development of copper-free click reactions for applications where copper toxicity is a concern and the discovery of new reaction pairs that are orthogonal not only to biology but also to each other, enabling multiple, distinct modifications to a single peptide scaffold. cpcscientific.com Such advancements will allow for the creation of highly sophisticated, multifunctional constructs based on the Fmoc-Glu(AspG2)-OH framework. nih.gov

Expanding the Scope of Fmoc-Glu(AspG2)-OH in Multivalent and Multifunctional Biomolecule Design

The core utility of a dendritic building block like Fmoc-Glu(AspG2)-OH lies in its ability to create multivalent structures. researchgate.netacs.org Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a fundamental principle in biology that leads to significantly enhanced binding affinity and specificity. frontiersin.orgbiorxiv.org By incorporating Fmoc-Glu(AspG2)-OH into a peptide sequence, a researcher can generate a scaffold with four terminal carboxylic acid groups (from the second-generation aspartic acid dendron) presented in a defined spatial arrangement.

Future research in this area will move beyond simple multivalency towards the design of multifunctional biomolecules. The distinct terminal groups of the dendron can be selectively modified to attach different types of functional moieties, creating a single molecule with multiple capabilities (a "Janus" dendrimer approach). acs.org For example, some termini could be attached to a targeting ligand that directs the peptide to a specific cell type, while others could carry a therapeutic payload or an imaging agent. Glutamic acid-based dendrimers have been explored as scaffolds for drug delivery, and their architecture can be tailored for various applications. nih.govresearchgate.net

Innovations will also focus on controlling the higher-order structure of these constructs. The multivalency provided by the dendron can influence protein-protein interactions and even induce liquid-liquid phase separation, a key mechanism for cellular organization. biorxiv.org Researchers will explore how varying the generation of the dendron (e.g., using G3 or G4 versions) and the length and flexibility of the peptide backbone can be used to precisely control the assembly of higher-order biological structures. annualreviews.org This research will enable the rational design of novel biomaterials and therapeutics with precisely engineered properties based on the multivalent platform provided by Fmoc-Glu(AspG2)-OH. researchgate.net

Unraveling the Biological Significance of Specific Glutamic Acid Modifications in Peptide Systems

In nature, proteins undergo a vast array of post-translational modifications (PTMs), which are chemical alterations to amino acids that dramatically expand the functional repertoire of the proteome. rapidnovor.comgsconlinepress.com These modifications regulate everything from protein folding and stability to enzyme activity and cellular signaling. rapidnovor.com Glutamic acid itself is subject to several PTMs, including phosphorylation and deamidation, which can convert it to pyroglutamic acid. cellsignal.comnews-medical.netnih.gov Such modifications can profoundly impact a peptide's structure, stability against degradation, and biological function. news-medical.netsciopen.com

While Fmoc-Glu(AspG2)-OH is a synthetic building block, its use is deeply connected to the study of natural protein modifications. It allows researchers to create peptides with a precisely defined, branched architecture that mimics the structural effects of certain PTMs or multimeric protein assemblies. By synthesizing peptides with and without the dendritic modification, scientists can systematically investigate how the multivalent presentation of acidic side chains influences interactions with biological targets. nih.gov